molecular formula C13H13ClFNO3 B6146996 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid CAS No. 1016527-84-6

1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid

Cat. No. B6146996
CAS RN: 1016527-84-6
M. Wt: 285.7
InChI Key:
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Description

1-(5-Chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid (CFPCA) is an organic compound belonging to the family of piperidine carboxylic acids. It is primarily used in scientific research and has an extensive range of applications in the fields of biochemistry, physiology, and medicinal chemistry. CFPCA is a versatile compound that can be used as a reagent, a catalyst, or a substrate in a variety of laboratory experiments.

Scientific Research Applications

1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of several biologically active compounds such as 1-(5-chloro-2-fluorobenzoyl)piperidine-4-sulfonamide and 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxamide. It has also been used as a catalyst in the synthesis of several heterocyclic compounds, such as 4-methyl-2-oxo-2H-pyran-3-carboxylic acid and 4-methyl-2-oxo-2H-pyran-3-carboxamide. In addition, 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid has been used as a substrate in the synthesis of several compounds, such as 4-methyl-2-oxo-2H-pyran-3-carboxylic acid ethyl ester and 4-methyl-2-oxo-2H-pyran-3-carboxamide ethyl ester.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid is not yet fully understood. However, it is believed that the compound is able to interact with certain proteins and enzymes in the body, thereby altering their activity or function. In addition, 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid has been shown to have several biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation, reduce pain, and reduce the risk of cancer. In addition, 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid has been shown to have anti-bacterial and anti-viral effects, as well as anti-fungal and anti-parasitic effects. Furthermore, 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid has been shown to have anti-diabetic and anti-obesity effects.

Advantages and Limitations for Lab Experiments

1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it an ideal compound for use in laboratory experiments. In addition, 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid is relatively non-toxic and has been shown to have a wide range of biochemical and physiological effects. However, there are some limitations to the use of 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is relatively expensive, making it cost-prohibitive for some laboratory experiments.

Future Directions

There are many potential future directions for research on 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid. One potential direction is to further explore the biochemical and physiological effects of the compound. This could include further research into the anti-inflammatory, anti-bacterial, and anti-viral effects of 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid, as well as further research into its potential anti-diabetic and anti-obesity effects. In addition, further research could be done to determine the mechanism of action of 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid, as well as to explore the potential therapeutic applications of the compound. Finally, further research could be done to explore the potential use of 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid in drug delivery systems.

Synthesis Methods

1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid can be synthesized using a two-step process. The first step involves the reaction of 5-chloro-2-fluorobenzaldehyde with piperidine in the presence of a base such as potassium carbonate. This reaction yields 1-(5-chloro-2-fluorobenzoyl)piperidine, which is then reacted with acetic anhydride in the presence of a base such as potassium carbonate to yield 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid involves the reaction of 5-chloro-2-fluorobenzoyl chloride with piperidine-4-carboxylic acid in the presence of a base to form the desired product.", "Starting Materials": [ "5-chloro-2-fluorobenzoic acid", "Thionyl chloride", "Piperidine-4-carboxylic acid", "Base (e.g. triethylamine)" ], "Reaction": [ "1. Conversion of 5-chloro-2-fluorobenzoic acid to 5-chloro-2-fluorobenzoyl chloride using thionyl chloride", "2. Addition of piperidine-4-carboxylic acid to 5-chloro-2-fluorobenzoyl chloride in the presence of a base", "3. Isolation and purification of the desired product" ] }

CAS RN

1016527-84-6

Product Name

1-(5-chloro-2-fluorobenzoyl)piperidine-4-carboxylic acid

Molecular Formula

C13H13ClFNO3

Molecular Weight

285.7

Purity

95

Origin of Product

United States

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